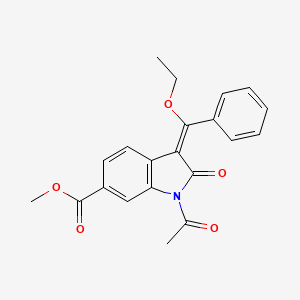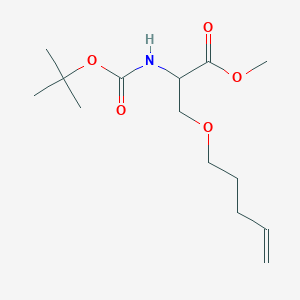
(2S,4S)-Methyl 4-(naphthalen-2-yloxy)pyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2S,4S)-Methyl 4-(naphthalen-2-yloxy)pyrrolidine-2-carboxylate” is a chemical compound with the following structural formula:
(2S,4S)-Methyl 4-(naphthalen-2-yloxy)pyrrolidine-2-carboxylate
This compound belongs to the class of pyrrolidine derivatives and contains both a pyrrolidine ring and a naphthalene moiety. It is synthesized through various methods, which we’ll explore next.
Métodos De Preparación
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the reaction of a naphthalene derivative (such as 2-naphthol) with a chiral pyrrolidine carboxylic acid derivative. The stereochemistry of the pyrrolidine ring is crucial, as the compound is specified as “(2S,4S)-Methyl 4-(naphthalen-2-yloxy)pyrrolidine-2-carboxylate.”
Reaction Conditions: The reaction typically occurs under mild conditions, with appropriate solvents and catalysts. For example, the naphthalene derivative reacts with the pyrrolidine carboxylic acid in the presence of a Lewis acid catalyst (such as BF₃·Et₂O) to form the desired product.
Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized efficiently using enantioselective catalysis or resolution techniques. These methods ensure the desired stereochemistry.
Análisis De Reacciones Químicas
Reactivity: “(2S,4S)-Methyl 4-(naphthalen-2-yloxy)pyrrolidine-2-carboxylate” undergoes various chemical reactions:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group yields the corresponding alcohol.
Substitution: The naphthalene moiety can undergo substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace the naphthalene substituent.
Major Products: The major products depend on the specific reaction conditions. For instance:
- Oxidation yields the carboxylic acid.
- Reduction produces the alcohol.
- Substitution leads to various derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- The compound serves as a building block for the synthesis of more complex molecules.
- Its stereochemistry makes it valuable for asymmetric synthesis.
- Research investigates its potential as a bioactive compound.
- Biological assays explore its interactions with enzymes and receptors.
- It may find applications in agrochemicals, pharmaceuticals, or materials science.
Mecanismo De Acción
The exact mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Comparación Con Compuestos Similares
While there are no direct analogs with identical stereochemistry, related pyrrolidine derivatives and naphthalene-based compounds exist. Notable examples include :
- [Compound A]: A structurally similar pyrrolidine derivative.
- [Compound B]: A naphthalene-based compound with different substituents.
: [Reference for Compound A] : [Reference for Compound B]
Propiedades
IUPAC Name |
methyl 4-naphthalen-2-yloxypyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-19-16(18)15-9-14(10-17-15)20-13-7-6-11-4-2-3-5-12(11)8-13/h2-8,14-15,17H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBZZDPOIZWALC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![L-Phenylalanine, N-[3-(4-hydroxy-3-Methoxyphenypropyl]-L-a-aspartyl-, 2-Methyl ester Suppliersl)](/img/structure/B12107264.png)
![[1-(Diethoxy-phosphoryl)-but-3-ynyl]-phosphonic acid diethyl ester](/img/structure/B12107265.png)
![N-[2-[8-[3-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]diazirin-3-yl]octoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12107273.png)



![4-[[5-(4-Hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2,6-dimethoxyphenol](/img/structure/B12107320.png)


![2-[[2-(2-Aminopropanoylamino)-3-phenylpropanoyl]amino]acetic acid](/img/structure/B12107328.png)
![Methyl[2-(pyrimidin-2-ylsulfanyl)ethyl]amine](/img/structure/B12107336.png)
![1-Azabicyclo[3.1.0]hexane, 5-phenyl-](/img/structure/B12107343.png)
